1-Bromo-3-methylcyclopentane
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Overview
Description
1-Bromo-3-methylcyclopentane is an organic compound with the molecular formula C6H11Br. It is a derivative of cyclopentane, where a bromine atom is attached to the first carbon and a methyl group is attached to the third carbon of the cyclopentane ring. This compound is a colorless liquid at room temperature and is used in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-3-methylcyclopentane can be synthesized through the bromination of 3-methylcyclopentane. The reaction typically involves the use of bromine (Br2) in the presence of a radical initiator such as light or heat to facilitate the formation of the bromine radical. The reaction proceeds via a free radical mechanism, where the bromine radical abstracts a hydrogen atom from the 3-methylcyclopentane, forming a cyclopentyl radical. This radical then reacts with another bromine molecule to form this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the controlled addition of bromine to 3-methylcyclopentane in a reaction vessel, with careful monitoring of temperature and reaction conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3-methylcyclopentane undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines.
Elimination Reactions: It can undergo elimination reactions to form alkenes.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), sodium cyanide (NaCN), and ammonia (NH3). These reactions typically occur in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone.
Elimination Reactions: Strong bases such as potassium tert-butoxide (KOtBu) or sodium ethoxide (NaOEt) are used in solvents like ethanol or tert-butanol.
Major Products Formed:
Substitution Reactions: Products include 3-methylcyclopentanol, 3-methylcyclopentanenitrile, and 3-methylcyclopentylamine.
Elimination Reactions: The major product is 3-methylcyclopentene.
Scientific Research Applications
1-Bromo-3-methylcyclopentane is used in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules. It is used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: It is used in the synthesis of biologically active compounds and pharmaceuticals.
Medicine: It is a precursor in the synthesis of certain medicinal compounds and is used in drug discovery and development.
Industry: It is used in the production of specialty chemicals and as a reagent in organic synthesis
Mechanism of Action
The mechanism of action of 1-Bromo-3-methylcyclopentane in chemical reactions involves the formation of a cyclopentyl radical or a carbocation intermediate, depending on the reaction conditions. In nucleophilic substitution reactions, the bromine atom is replaced by a nucleophile through an SN2 or SN1 mechanism. In elimination reactions, the compound undergoes dehydrohalogenation to form an alkene through an E2 mechanism .
Comparison with Similar Compounds
1-Bromo-3-methylcyclopentane can be compared with other similar compounds such as:
1-Bromo-1-methylcyclopentane: This compound has the bromine atom and the methyl group attached to the same carbon, leading to different reactivity and chemical properties.
3-Bromo-1-methylcyclopentane: This isomer has the bromine atom on the third carbon and the methyl group on the first carbon, resulting in different stereochemistry and reactivity.
1-Chloro-3-methylcyclopentane: This compound has a chlorine atom instead of bromine, which affects its reactivity and the types of reactions it undergoes .
Properties
IUPAC Name |
1-bromo-3-methylcyclopentane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11Br/c1-5-2-3-6(7)4-5/h5-6H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWMACSHFTGJPQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Br |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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